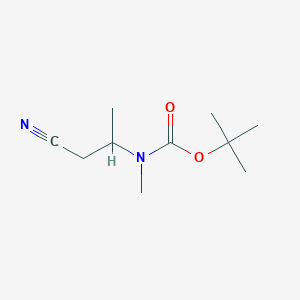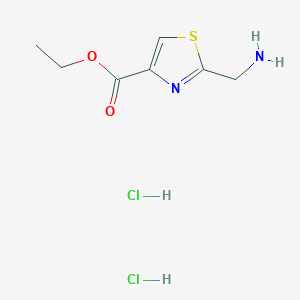![molecular formula C14H23NO B1525034 (2,2-Dimethylpropyl)[2-(4-methoxyphenyl)ethyl]amine CAS No. 1226184-21-9](/img/structure/B1525034.png)
(2,2-Dimethylpropyl)[2-(4-methoxyphenyl)ethyl]amine
Descripción general
Descripción
“(2,2-Dimethylpropyl)[2-(4-methoxyphenyl)ethyl]amine” is a chemical compound with the molecular formula C14H23NO . It is used in pharmaceutical testing and as a reference standard for accurate results .
Physical And Chemical Properties Analysis
“(2,2-Dimethylpropyl)[2-(4-methoxyphenyl)ethyl]amine” is a liquid at 20°C . It has a boiling point of 138°C at 18 mmHg and a refractive index of 1.54 . The compound has a density of 1.03 .Aplicaciones Científicas De Investigación
Polymer Solar Cells
- Application: Used as an acceptor and cathode interfacial material in polymer solar cells.
- Effectiveness: Demonstrated potential in nano-structured organic solar cells due to high electron mobility, improving power conversion efficiency to 3.1%.
- Details: Favorable vertical phase separation reduces work function of the cathode, enhancing solar cell efficiency (Lv et al., 2014).
Olefin Oligomerization
- Application: Used in the synthesis of complexes for olefin oligomerization.
- Effectiveness: Demonstrated successful use in both homogeneous and heterogeneous complexes for ethylene and propylene oligomerization.
- Details: Synthesized complexes showed active and selective reactions in olefin oligomerization (Rossetto et al., 2015).
Polymeric Materials
- Application: Used in the synthesis of tertiary amine methacrylate homopolymers and diblock copolymers.
- Effectiveness: Produced water-soluble polymers with temperature-sensitive solubility.
- Details: Polymers exhibit inverse temperature solubility behavior, with potential applications in drug delivery systems (Bütün et al., 2001).
Antifungal Agents
- Application: Investigated as part of derivatives for antifungal activity.
- Effectiveness: Some derivatives showed potential as effective antifungal agents.
- Details: Synthesized derivatives exhibited promising results against certain types of fungi, indicating potential medical applications (Jafar et al., 2017).
Hydrogels for Medical Applications
- Application: Used in the functional modification of polyvinyl alcohol/acrylic acid hydrogels.
- Effectiveness: Improved thermal stability and bioactivity of the hydrogels.
- Details: Amine-modified polymers showed increased swelling, enhanced thermal stability, and antibacterial and antifungal activities, suitable for medical applications (Aly & El-Mohdy, 2015).
Safety And Hazards
“(2,2-Dimethylpropyl)[2-(4-methoxyphenyl)ethyl]amine” is classified as dangerous and can cause severe skin burns and eye damage . It should be handled with protective gloves, clothing, and eye/face protection . If swallowed, one should rinse the mouth and not induce vomiting . If inhaled, one should remove to fresh air and keep at rest in a position comfortable for breathing . If it gets in the eyes, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-14(2,3)11-15-10-9-12-5-7-13(16-4)8-6-12/h5-8,15H,9-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTDGWPVYMURHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dimethylpropyl)[2-(4-methoxyphenyl)ethyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



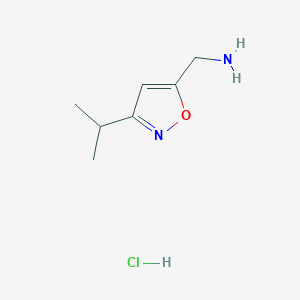
![5-Bromoimidazo[1,5-a]pyridine](/img/structure/B1524953.png)

![7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1524959.png)
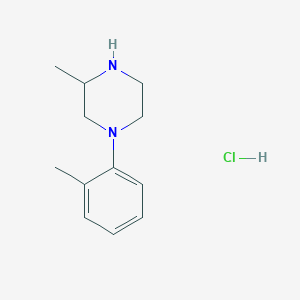
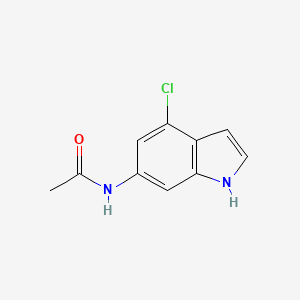
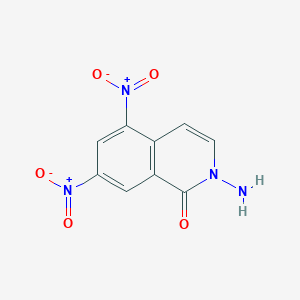
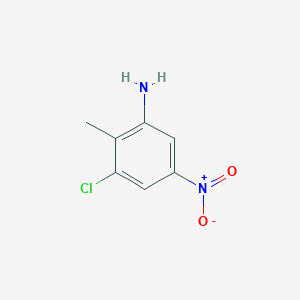

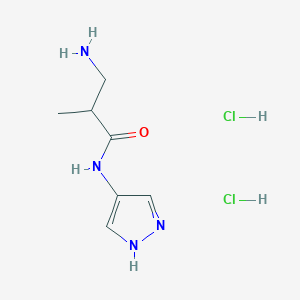
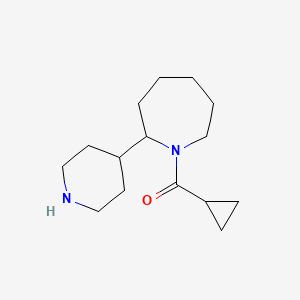
![1-[(5-Bromopyridin-2-yl)methyl]piperazine dihydrochloride](/img/structure/B1524972.png)
